molecular formula C9H8Cl2O3S B6316127 5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride CAS No. 1601933-16-7

5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride

Cat. No. B6316127
CAS RN: 1601933-16-7
M. Wt: 267.13 g/mol
InChI Key: VVZFFFWYCOTPED-UHFFFAOYSA-N
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Description

Chlorosulfonyl isocyanate is classified as an isocyanate and is widely used as a reagent in sulfonylation and carbamoylation reactions . It reacts with hydrocarbon alkenes via a stepwise dipolar pathway to give N-chlorosulfonyl-β-lactams .


Synthesis Analysis

Chlorosulfonyl isocyanate (CSI) is prepared by treating cyanogen chloride with sulfur trioxide, the product being distilled directly from the reaction mixture . The structure of CSI is represented as ClS(O)2-N=C=O .


Molecular Structure Analysis

The structure of CSI is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .


Chemical Reactions Analysis

CSI has been employed for the preparation of β-lactams, some of which are medicinally important . Thus, alkenes undergo a [2+2]-cycloaddition to give the sulfonamide .


Physical And Chemical Properties Analysis

Chlorosulfonyl isocyanate is a colorless liquid with a molecular weight of 141.53 g/mol . It has a density of 1.626 g/mL at 25 °C, a melting point of -44 °C, and a boiling point of 107 °C .

Mechanism of Action

The molecule has two electrophilic sites, the carbon and the S(VI) center . Because of its resulting electrophilicity, the use of CSI in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .

Safety and Hazards

Chlorosulfonyl isocyanate is considered hazardous. It is toxic, corrosive, flammable, and reacts violently with water . It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Chlorosulfonyl isocyanate is a versatile reagent in organic synthesis . It has been used in the synthesis and biochemical characterization of a new class of membrane-associated glycosyltransferase inhibitors . It is also used in the preparation of amides, lactams, and triazocinones .

properties

IUPAC Name

5-chlorosulfonyl-2,4-dimethylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c1-5-3-6(2)8(15(11,13)14)4-7(5)9(10)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZFFFWYCOTPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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